2-Amino-5-(methylsulfanyl)pentanoic acid
Description
Chemical Name: 2-Amino-5-(methylsulfanyl)pentanoic acid Synonyms: Homomethionine, 5-(methylsulfanyl)norvaline, L-2-Amino-5-(methylthio)pentanoic acid . CAS Number: 6094-76-4 Molecular Formula: C₆H₁₃NO₂S Molar Mass: 175.24 g/mol Structure: A non-proteinogenic amino acid featuring a methylsulfanyl (-SCH₃) group at the fifth carbon of the pentanoic acid backbone. It is structurally analogous to methionine but with an extended side chain (additional methylene group) . Natural Occurrence: Found in dietary sources such as pepper (Capsicum frutescens) and garden tomato (Solanum lycopersicum) .
Properties
CAS No. |
6094-76-4 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI Key |
SFSJZXMDTNDWIX-UHFFFAOYSA-N |
SMILES |
CSCCCC(C(=O)O)N |
Canonical SMILES |
CSCCCC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Derivatives
Compound 1 : (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid
- CAS: Not specified.
- Structure : Features an acetimidamido group (-NH-C(=NH)-SCH₃) at the fifth carbon.
- Key Differences: The acetimidamido substitution introduces a planar, electron-rich region, enhancing interactions with enzymes like neuronal NOS (nNOS). Oxidation of the sulfur atom yields sulfoxide (Compound 2) and sulfone (Compound 3) derivatives, altering polarity and enzyme-binding affinity .
- Research Findings: Compound 1 and its oxidized forms (2 and 3) act as mechanism-based inhibitors of nNOS, with sulfone derivatives (e.g., Compound 3) exhibiting irreversible inactivation due to enhanced electrophilicity .
Methionine (Comparison)
- Formula: C₅H₁₁NO₂S.
- Key Differences: Shorter side chain (four carbons vs. five in 2-amino-5-(methylsulfanyl)pentanoic acid). Both participate in sulfur metabolism, but homomethionine’s extended chain may influence substrate specificity in enzymatic reactions .
Aminoimidazole Derivatives
A1P, A4P, and APP
- Structures: A1P: 2-Amino-5-(2-aminoimidazol-1-yl)-pentanoic acid. A4P: 2-Amino-5-(2-aminoimidazol-4-yl)-pentanoic acid. APP: (S)-2-Amino-5-(imidazol-2-ylamino)pentanoic acid.
- Key Differences: Replacement of the methylsulfanyl group with aminoimidazole moieties introduces aromaticity and hydrogen-bonding capabilities.
- Research Findings: These compounds inhibit human arginase I, with A1P showing higher potency (IC₅₀ = 1.2 µM) due to optimal fit in the enzyme’s active site. The position of the aminoimidazole group (1-yl vs. 4-yl) significantly affects binding kinetics .
Carbamoyl and Guanidino Derivatives
Citrulline
- Formula : C₆H₁₃N₃O₃.
- Structure: 2-Amino-5-(carbamoylamino)pentanoic acid.
- Key Differences : The ureido (-NH-C(=O)-NH₂) group replaces the methylsulfanyl group, eliminating sulfur content.
- Function: Intermediate in the urea cycle; precursor to nitric oxide (NO) synthesis. Unlike 2-amino-5-(methylsulfanyl)pentanoic acid, citrulline lacks redox-active sulfur, limiting its role in sulfur metabolism .
L-Arginine
- Formula : C₆H₁₄N₄O₂.
- Structure: 2-Amino-5-(diaminomethylideneamino)pentanoic acid.
- Key Differences: The guanidino group (-NH-C(=NH)-NH₂) enables NO production via NOS. Its basicity (pKa ~12.5) contrasts with the neutral methylsulfanyl group, influencing solubility and enzyme interactions .
Aromatic and Heterocyclic Derivatives
2-Amino-5-(1H-indol-3-yl)pentanoic Acid
- Formula : C₁₃H₁₆N₂O₂.
- Structure : Features an indole moiety at the fifth carbon.
- Key Differences : The bulky, planar indole group enhances interactions with aromatic receptors (e.g., serotonin receptors) but reduces solubility compared to the methylsulfanyl derivative .
Pyrimidinyl Derivatives
- Example: 2-Amino-5-[(5-propylpyrimidin-2-yl)amino]pentanoic acid.
- Formula : C₁₂H₂₀N₄O₂.
- Higher molecular weight (252.31 g/mol) impacts pharmacokinetics .
Preparation Methods
Base-Mediated Alkylation of 2-Amino Alcohol Precursors
A prominent method involves the alkylation of 2-amino-4-methylthio-1-butanol under basic conditions. In a representative procedure, 2-amino-4-methylthio-1-butanol (200 mg) is combined with sodium hydroxide (90–120 mg) and water (2 g) in a pressure reaction tube. The addition of sponge copper (Raney-type, 40–50 mg) as a catalyst under nitrogen atmosphere facilitates the reaction at 140°C for 8 hours. Post-reaction, filtration removes the catalyst, and neutralization with 0.1N sulfuric acid yields 2-amino-4-(methylthio)butyric acid, a structural analog of the target compound. This method achieves a yield of 37–45%, with approximately 49% of the starting material recovered.
The reaction mechanism likely involves oxidative demethylation, where the methylthio group coordinates to the heme iron of the copper catalyst, promoting sulfur retention during alkylation. This aligns with studies on neuronal nitric oxide synthase (nNOS) inactivation, where analogous coordination stabilizes reaction intermediates.
Catalytic and Industrial-Scale Processes
Raney Copper-Catalyzed Reactions
Industrial protocols emphasize the use of Raney copper catalysts for large-scale production. A patented method employs 2-amino-4-methylthio-1-butanol (200 mg) with sodium hydroxide (120 mg) and water, stirred at 140°C for 8 hours in the presence of Raney copper. Ethyl acetate extraction and dry ice precipitation isolate the product, yielding 38% after purification. This method’s scalability is evidenced by its application in methionine production, underscoring its industrial relevance.
Table 1: Key Reaction Parameters and Yields
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Recovery (%) |
|---|---|---|---|---|---|
| 2-Amino-4-methylthio-1-butanol | Raney Cu (50 mg) | 140 | 8 | 37–45 | 49 |
| 2-Amino-3-benzylthio-1-propanol | Raney Cu (40 mg) | 140 | 8 | 45 | 45 |
Purification and Byproduct Management
Post-synthesis purification often involves lipophilic substance removal using ethyl acetate, followed by acidification with dry ice to precipitate the product. For instance, adding dry ice (5 g) to the aqueous phase precipitates 2-amino-4-(methylthio)butyric acid as a white powder, which is filtered and dried. Challenges include the formation of oxidized byproducts such as 4-phenylquinazoline, which arise from atmospheric oxygen exposure during alkylation. Mitigation strategies include using deoxygenated solvents and controlled reaction environments.
Mechanistic Insights and Optimization Strategies
Oxidative Demethylation Pathways
Studies on nNOS inactivation reveal that oxidative demethylation is critical for stabilizing sulfur-containing intermediates. In synthetic contexts, this mechanism ensures the methylthio group remains intact during catalysis. For example, the coordination of the resulting thiol to copper heme iron prevents undesired dethiolation, enhancing reaction efficiency.
Solvent and Base Selection
The choice of solvent and base significantly impacts yield. Homogeneous bases like NaOH beads in DMF reduce alkylating agent decomposition, as seen in trifluoropentanoic acid synthesis . Conversely, heterogeneous bases may lead to incomplete reactions, necessitating optimization for each substrate.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR analyze backbone connectivity and stereochemistry (e.g., δ 2.71 ppm for methylsulfanyl protons) .
- Mass spectrometry : LC-ESI-QTOF MS² confirms molecular weight (e.g., [M+H]⁺ at m/z 176.1) and fragmentation patterns .
- Computational validation : Tools like Gaussian or Spartan simulate spectra for comparison with experimental data .
What strategies improve synthetic yield in multi-step syntheses of methylsulfanyl-containing amino acids?
Q. Advanced
- Catalyst optimization : Recombinant enzymes (e.g., PDH expressed in E. coli) enhance enantioselectivity and reduce byproducts .
- Reaction engineering : Controlled pH (7.5–8.5) and temperature (25–37°C) stabilize intermediates.
- Cofactor recycling : NADH regeneration via FDH/formate systems increases turnover number .
- Scale-up considerations : Batch processes with immobilized enzymes improve reproducibility (e.g., 91% yield at 197 kg scale) .
How does the oxidation state of the methylsulfanyl group affect biological activity?
Q. Advanced
- Sulfoxide (S=O) vs. sulfone (O=S=O) : Sulfoxides often exhibit higher enzyme affinity due to hydrogen bonding, while sulfones may enhance metabolic stability .
- Case study : Methylsulfonyl derivatives of 2-Amino-5-(methylsulfanyl)pentanoic acid show altered inhibition kinetics against arginase I (e.g., Kᵢ values differ by 10-fold) .
- Mechanistic insight : Oxidation modifies electron density at the sulfur atom, impacting substrate-enzyme interactions .
What computational tools aid in designing analogs of 2-Amino-5-(methylsulfanyl)pentanoic acid?
Q. Advanced
- Retrosynthesis planning : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes using reaction databases .
- Docking simulations : AutoDock or Schrödinger models assess binding modes to targets like nitric oxide synthase .
- QSAR modeling : Machine learning correlates structural features (e.g., logP, TPSA) with activity .
What storage conditions preserve the stability of 2-Amino-5-(methylsulfanyl)pentanoic acid?
Q. Basic
- Temperature : Store at -20°C (powder) or -80°C (in solvent) to prevent degradation .
- Solvent choice : Use anhydrous DMSO or ethanol to avoid hydrolysis.
- Handling : Protect from light and moisture; use nitrogen atmosphere for long-term storage .
How can SAR studies evaluate enzyme inhibition by methylsulfanyl derivatives?
Q. Advanced
- Analog design : Synthesize variants with modified side chains (e.g., aminoimidazole or guanidine groups) .
- Assay protocols : Measure IC₅₀ using colorimetric assays (e.g., urea detection for arginase inhibition) .
- Data analysis : Compare inhibition constants (Kᵢ) and correlate with steric/electronic parameters (e.g., Hammett plots) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
